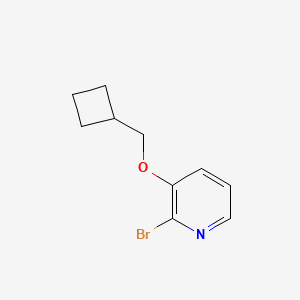

2-Bromo-3-(cyclobutylmethoxy)pyridine

Beschreibung

2-Bromo-3-(cyclobutylmethoxy)pyridine is a bromopyridine derivative featuring a cyclobutylmethoxy substituent at the 3-position.

Eigenschaften

IUPAC Name |

2-bromo-3-(cyclobutylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-10-9(5-2-6-12-10)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLIYCTXNRABRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(N=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(cyclobutylmethoxy)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(cyclobutylmethoxy)pyridine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3-(cyclobutylmethoxy)pyridine may involve large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3-(cyclobutylmethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: The coupling reactions yield biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(cyclobutylmethoxy)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.

Biology: Researchers use it to study the interactions of pyridine derivatives with biological molecules.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(cyclobutylmethoxy)pyridine involves its ability to participate in various chemical reactions. The bromine atom and the cyclobutylmethoxy group influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

Vergleich Mit ähnlichen Verbindungen

Reactivity in Cross-Coupling Reactions

Bromopyridines are pivotal in Suzuki-Miyaura couplings. Substituent effects on reactivity include:

- Electron-Donating Groups (e.g., Cyclobutylmethoxy): Lower reaction rates due to reduced electrophilicity of the bromine atom. For example, 2-bromo-3-(trifluoromethyl)pyridine reacts faster than methoxy analogs .

- Steric Hindrance: Bulky groups like cyclobutylmethoxy may require catalysts such as Pd(dppf)Cl₂ (used in for similar substrates) to mitigate steric effects .

Physicochemical Properties

- Molecular Weight and Lipophilicity: Cyclobutylmethoxy increases molecular weight (~265–275 g/mol estimated) compared to methoxy (202 g/mol) or fluoroethoxy (223 g/mol) analogs.

- Solubility: Tetrahydrofuranyloxy substituents () improve aqueous solubility, whereas bulky cyclobutylmethoxy may reduce it, requiring formulation adjustments .

Biologische Aktivität

2-Bromo-3-(cyclobutylmethoxy)pyridine is a compound that has garnered interest in the field of medicinal chemistry and organic synthesis due to its potential biological activity and utility as a synthetic intermediate. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structure

The molecular formula of 2-Bromo-3-(cyclobutylmethoxy)pyridine is . Its structure features a bromine atom at the 2-position and a cyclobutylmethoxy group at the 3-position of the pyridine ring.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition coefficient) | Not available |

Research indicates that compounds containing pyridine rings often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromine atom and the methoxy group may influence the compound's reactivity and interactions with biological targets.

Case Studies

- Antimicrobial Activity : A study investigated various brominated pyridine derivatives, including 2-Bromo-3-(cyclobutylmethoxy)pyridine, for their antimicrobial properties. The results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

- Anticancer Properties : Another research effort focused on the cytotoxic effects of pyridine derivatives on cancer cell lines. The study found that 2-Bromo-3-(cyclobutylmethoxy)pyridine exhibited selective cytotoxicity against specific cancer types, warranting further investigation into its mechanisms and therapeutic potential.

- Neuroprotective Effects : Preliminary studies have suggested that some pyridine derivatives can exert neuroprotective effects through modulation of neurotransmitter systems. While specific data on 2-Bromo-3-(cyclobutylmethoxy)pyridine is limited, its structural similarity to known neuroprotective agents suggests it may also possess such activity.

Research Findings

A summary of key findings from various studies is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.